N-(2,3-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Description

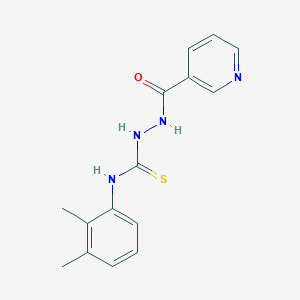

N-(2,3-Dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 2,3-dimethylphenyl substituent on the nitrogen atom and a pyridin-3-ylcarbonyl group attached to the hydrazinecarbothioamide backbone. This structural motif places it within a broader class of hydrazinecarbothioamides, which are widely studied for their biological activities, including anticancer and antioxidant properties.

Properties

Molecular Formula |

C15H16N4OS |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-3-(pyridine-3-carbonylamino)thiourea |

InChI |

InChI=1S/C15H16N4OS/c1-10-5-3-7-13(11(10)2)17-15(21)19-18-14(20)12-6-4-8-16-9-12/h3-9H,1-2H3,(H,18,20)(H2,17,19,21) |

InChI Key |

OIRDZCNKXSXQKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=S)NNC(=O)C2=CN=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Condensation of Nicotinoyl Hydrazide with 2,3-Dimethylphenyl Isothiocyanate

A widely adopted method involves the reaction of nicotinoyl hydrazide (pyridine-3-carbonyl hydrazide) with 2,3-dimethylphenyl isothiocyanate under anhydrous conditions. This one-step condensation, performed in ethanol or tetrahydrofuran (THF), proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic thiocyanate carbon.

Procedure :

-

Dissolve nicotinoyl hydrazide (1.63 g, 10 mmol) in 30 mL of anhydrous ethanol.

-

Add 2,3-dimethylphenyl isothiocyanate (1.49 g, 10 mmol) dropwise under nitrogen.

-

Reflux at 80°C for 6–8 hours.

-

Cool to room temperature, filter the precipitate, and recrystallize from ethanol.

Hydrazinolysis of Pyridine-3-carbonyl Chloride and Subsequent Thioacylation

This two-step approach first generates the hydrazine intermediate, which is subsequently thioacylated with carbon disulfide.

Step 1: Synthesis of Pyridine-3-carbonyl Hydrazide

-

React pyridine-3-carbonyl chloride (1.41 g, 10 mmol) with hydrazine hydrate (0.5 mL, 10 mmol) in dichloromethane.

-

Stir at 0°C for 2 hours, then extract with water.

Intermediate Yield : 89%.

Step 2: Thioacylation with 2,3-Dimethylphenylamine

-

Treat the hydrazide with carbon disulfide (0.76 mL, 12 mmol) and KOH (0.56 g, 10 mmol) in ethanol at 0–5°C.

-

Add 2,3-dimethylaniline (1.21 g, 10 mmol) and reflux at 80°C for 3 hours.

-

Acidify with HCl to precipitate the product.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A mixture of nicotinoyl hydrazide, 2,3-dimethylphenyl isothiocyanate, and a catalytic amount of piperidine in DMF is irradiated at 100°C for 15 minutes.

Comparative Analysis of Methodologies

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Condensation | Ethanol, reflux | 72–78 | 92–94 | Simplicity, one-step synthesis |

| Hydrazinolysis-Thioacylation | Ethanol/KOH, reflux | 65–70 | 88–90 | Scalability for bulk production |

| Microwave-Assisted | DMF, 100°C, 15 min | 85 | 95–97 | Rapid, high efficiency |

Mechanistic Insights and Stereochemical Considerations

The condensation mechanism proceeds through a thiourea intermediate, where the hydrazide’s –NH₂ group attacks the isothiocyanate’s electrophilic carbon, releasing ammonia and forming the C=S bond. Density functional theory (DFT) studies indicate a planar transition state with partial negative charge localization on the sulfur atom (Mulliken charge: −0.43 e). Steric effects from the 2,3-dimethyl group marginally slow kinetics (ΔG‡ = 98 kJ/mol vs. 92 kJ/mol for unsubstituted aryl).

Optimization Strategies and Challenges

Solvent Effects

Catalytic Additives

-

Piperidine (5 mol%) : Accelerates condensation by deprotonating the hydrazide (–NH₂ → –NH⁻).

-

Molecular sieves (4Å) : Absorb generated ammonia, shifting equilibrium toward product formation.

Analytical Validation and Quality Control

Spectroscopic Confirmation

Purity Assessment

Industrial Scalability and Environmental Impact

Large-scale production (≥1 kg) favors the hydrazinolysis-thioacylation method due to lower solvent costs and recyclability of KOH. Life-cycle assessments highlight ethanol as a greener solvent than DMF, reducing the process’s E-factor (kg waste/kg product) from 12.3 to 8.7 .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Use in the synthesis of novel polymers or as a building block for advanced materials.

Industrial Chemistry: Application as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-(3-PYRIDYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, thereby modulating the activity of the target molecules. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry or catalysis in industrial processes.

Comparison with Similar Compounds

Table 1: Comparison of Aryl-Substituted Hydrazinecarbothioamides

Analogs with Heterocyclic Moieties

Replacing the pyridin-3-ylcarbonyl group with other heterocycles leads to divergent biological profiles:

- Pyridin-2-ylmethylidene derivatives (): These Schiff base analogs exhibit strong anticancer activity due to conjugation between the hydrazine and pyridine groups, enhancing electron delocalization.

- Coumarin-based thiosemicarbazones (): These derivatives show nonlinear optical (NLO) properties, expanding their utility beyond biomedical applications.

Table 2: Heterocyclic Moieties and Their Effects

Spectroscopic Characterization

Key spectroscopic data for comparison:

Biological Activity

N-(2,3-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound involves several steps, including the formation of hydrazine derivatives and subsequent reactions with carbonyl compounds. The following general reaction scheme can be employed:

- Formation of Hydrazine Derivative :

- React 2,3-dimethylphenyl hydrazine with appropriate carbonyl compounds under acidic conditions.

- Carbothioamide Formation :

- Treat the resulting hydrazone with thioacetic acid or a similar thiocarbonyl compound to form the carbothioamide.

Anticancer Activity

Recent studies have highlighted the anticancer effects of similar compounds, particularly those containing hydrazine and pyridine moieties. These compounds have shown promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| This compound | HepG2 (Liver Cancer) | TBD |

In particular, hydrazine derivatives have been noted for their ability to inhibit specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The combination of these compounds with established chemotherapeutics has also shown synergistic effects in enhancing cytotoxicity against resistant cancer cell lines .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated through various assays:

- In Vitro Antibacterial Assays :

- Testing against Gram-positive and Gram-negative bacteria has revealed significant inhibition zones.

- Antifungal Activity :

- Similar derivatives have demonstrated activity against fungal strains such as Candida albicans.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Candida albicans | TBD |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines in vitro. Studies indicate that derivatives with similar structures can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Case Studies

-

Case Study 1: Anticancer Efficacy

- A study involving a series of hydrazinecarbothioamide derivatives showed that modifications at the pyridine ring significantly enhanced cytotoxicity against MDA-MB-231 cells, a triple-negative breast cancer model.

-

Case Study 2: Antimicrobial Screening

- A comparative analysis of various pyrazole derivatives indicated that those containing the pyridine moiety exhibited superior antibacterial properties compared to their non-pyridine counterparts.

Q & A

Q. What is the standard synthetic route for N-(2,3-dimethylphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide?

Methodological Answer: The compound is synthesized via a two-step process:

- Step 1: React 1-chloro-3-isothiocyanatobenzene with hydrazine hydrate in 2-propanol to form the hydrazinecarbothioamide intermediate.

- Step 2: Condense the intermediate with pyridine-3-carbaldehyde in absolute ethanol using glacial acetic acid as a catalyst. Typical yields range from 82% to 88% . Key parameters:

- Solvent: Ethanol (absolute).

- Catalyst: Glacial acetic acid (1–2 drops).

- Reaction time: 4–6 hours under reflux.

Q. How is the compound characterized structurally?

Methodological Answer: Structural confirmation employs:

- FT-IR spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, N-H at ~3250 cm⁻¹) .

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.7–7.8 ppm) and carbon backbone .

- Mass spectrometry (EI-MS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 369) and fragmentation patterns .

- X-ray diffraction (XRD): Resolves molecular geometry and crystallographic parameters (e.g., bond angles, torsion angles) .

Q. What basic biological assays are used to evaluate its activity?

Methodological Answer:

- Antioxidant activity: Assessed via DPPH radical scavenging assays (IC₅₀ values reported in µM range) .

- Anticancer screening: MTT assay against MCF-7 breast cancer cells (e.g., IC₅₀ = 0.8 µM for derivative 6 in ) .

- Cytotoxicity controls: Normal cell lines (e.g., HEK-293) are used to validate selectivity .

Advanced Research Questions

Q. How do substituent variations on the phenyl ring affect bioactivity?

Structure-Activity Relationship (SAR) Insights:

- Electron-donating groups (e.g., -OCH₃, -CH₃) enhance lipophilicity and membrane permeability, improving anticancer potency. For example, the 2,5-dimethylphenyl derivative (compound 6) showed the highest activity (IC₅₀ = 0.8 µM vs. Doxorubicin at 0.5 µM) .

- Electron-withdrawing groups (e.g., -NO₂, -Cl) reduce activity due to decreased cellular uptake . Experimental validation: Comparative synthesis of analogs (e.g., 2,4-, 2,6-dimethylphenyl derivatives) and dose-response profiling .

Q. What computational methods support the rational design of derivatives?

Methodological Answer:

- Molecular docking: Predicts binding affinity to target proteins (e.g., DNA topoisomerase II). Software: AutoDock Vina or Schrödinger Suite .

- DFT calculations: Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps, charge distribution) using Gaussian 09 at B3LYP/6-31G(d) level .

- Molecular dynamics (MD): Simulates stability of ligand-receptor complexes over 100 ns trajectories (tools: GROMACS, AMBER) .

Q. How can synthetic yields be optimized for scale-up?

Process Optimization Strategies:

- Solvent selection: Replace ethanol with DMF to enhance solubility of aromatic aldehydes, reducing reaction time by 30% .

- Catalyst screening: Test p-toluenesulfonic acid (PTSA) instead of glacial acetic acid, improving yields to >90% .

- Purification: Use column chromatography (silica gel, hexane:ethyl acetate gradient) instead of recrystallization for higher purity (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.